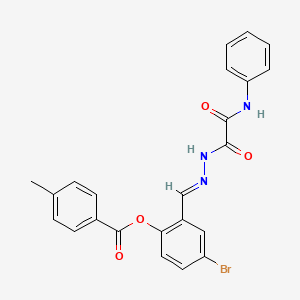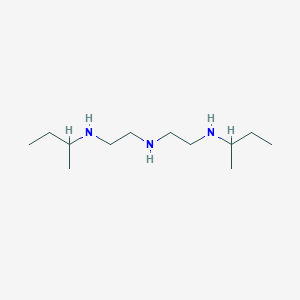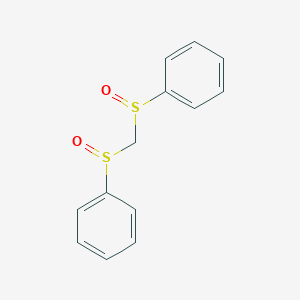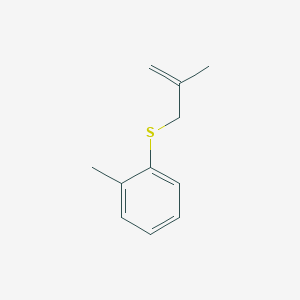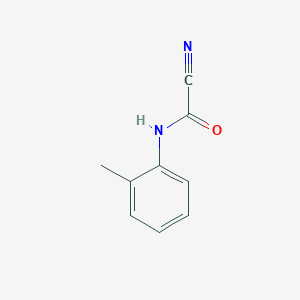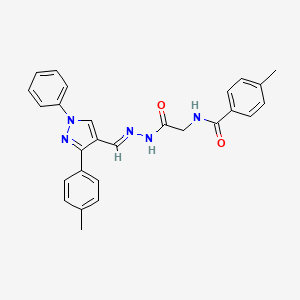
Dichlorotribenzylantimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorotribenzylantimony is a chemical compound of antimony, characterized by the presence of two chlorine atoms and three benzyl groups attached to the antimony atom. Antimony, with the chemical symbol Sb and atomic number 51, is a metallic element found in small amounts in the earth’s crust .
Vorbereitungsmethoden
The synthesis of dichlorotribenzylantimony typically involves the reaction of antimony trichloride with benzyl chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Dichlorotribenzylantimony undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dichlorotribenzylantimony has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which dichlorotribenzylantimony exerts its effects involves its interaction with molecular targets and pathways. For instance, it may affect enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Dichlorotribenzylantimony can be compared with other similar compounds, such as:
Triphenylantimony dichloride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylantimony oxide: Contains oxygen instead of chlorine atoms.
Triphenylantimony oxide: Similar to tribenzylantimony oxide but with phenyl groups.
These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
19493-17-5 |
|---|---|
Molekularformel |
C21H21Cl2Sb |
Molekulargewicht |
466.1 g/mol |
IUPAC-Name |
tribenzyl(dichloro)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2ClH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
MLKSJZCMPBHFIL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


